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molecular formula C8H7N3O4 B8661961 N-(2-Nitrophenyl)-2-(hydroxyimino)acetamide

N-(2-Nitrophenyl)-2-(hydroxyimino)acetamide

Cat. No. B8661961
M. Wt: 209.16 g/mol
InChI Key: WDQNNIVHSKMKSH-UHFFFAOYSA-N
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Patent
US09006454B2

Procedure details

A solution of chloral hydrate (29 g, 175 mmol), hydroxylamine hydrochloride (69.4 g, 1000 mmol) and anhydrous sodium sulphate (21 g, 149 mmol) in water (800 mL) was heated to 65° C. To this a suspension was added 2-nitroaniline (20 g, 150 mmol) in 2 M aqueous HCl (20 mL). This mixture was stirred overnight at the same temperature then was cooled to room temperature. The precipitated product was collected by filtration, washed with water dried in a vacuum oven to give 25 g of the required product as a yellow coloured solid (83%).
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
69.4 g
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
83%

Identifiers

REACTION_CXSMILES
Cl[C:2](Cl)(Cl)[CH:3]([OH:5])O.Cl.[NH2:9][OH:10].S([O-])([O-])(=O)=O.[Na+].[Na+].[N+:18]([C:21]1[CH:27]=[CH:26][CH:25]=[CH:24][C:22]=1[NH2:23])([O-:20])=[O:19]>O.Cl>[OH:10][N:9]=[CH:2][C:3]([NH:23][C:22]1[CH:24]=[CH:25][CH:26]=[CH:27][C:21]=1[N+:18]([O-:20])=[O:19])=[O:5] |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
29 g
Type
reactant
Smiles
ClC(C(O)O)(Cl)Cl
Name
Quantity
69.4 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
21 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
800 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(N)C=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
This mixture was stirred overnight at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitated product was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ON=CC(=O)NC1=C(C=CC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 25 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 79.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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